2-Iodo-indolizine-1-carboxylic acid ethyl ester
Description
2-Iodo-indolizine-1-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of an iodine atom at the 2-position and an ethyl ester group at the carboxylic acid position makes this compound unique and potentially useful in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-iodoindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEBQTUDCCJUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-indolizine-1-carboxylic acid ethyl ester typically involves the iodination of indolizine derivatives followed by esterification. One common method includes the reaction of indolizine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodo-indolizine is then subjected to esterification with ethanol and a catalyst such as sulfuric acid to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of 2-Iodo-indolizine-1-carboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-indolizine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 2-substituted indolizine derivatives.
Oxidation: Formation of oxidized indolizine derivatives.
Reduction: Formation of reduced indolizine derivatives.
Hydrolysis: Formation of 2-Iodo-indolizine-1-carboxylic acid.
Scientific Research Applications
2-Iodo-indolizine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodo-indolizine-1-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the indolizine core can facilitate binding to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-indolizine-1-carboxylic acid ethyl ester
- 2-Chloro-indolizine-1-carboxylic acid ethyl ester
- 2-Fluoro-indolizine-1-carboxylic acid ethyl ester
Uniqueness
2-Iodo-indolizine-1-carboxylic acid ethyl ester is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can influence the compound’s chemical behavior and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
